molecular formula C9H7NO2 B11793545 4-Aminobenzofuran-2-carbaldehyde

4-Aminobenzofuran-2-carbaldehyde

Cat. No.: B11793545
M. Wt: 161.16 g/mol
InChI Key: SJYMUPXMNLQHLK-UHFFFAOYSA-N
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Description

4-Aminobenzofuran-2-carbaldehyde is a heterocyclic compound that features a benzofuran ring substituted with an amino group at the 4-position and an aldehyde group at the 2-position. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobenzofuran-2-carbaldehyde typically involves the formation of the benzofuran ring followed by functional group modifications. One common method is the cyclization of o-hydroxyacetophenone derivatives with appropriate reagents to form the benzofuran core. Subsequent introduction of the amino and aldehyde groups can be achieved through selective functionalization reactions .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of low-valent titanium catalysts have been explored to enhance the efficiency of benzofuran synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-Aminobenzofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by affecting key signaling pathways. The compound’s antimicrobial properties could be linked to its interaction with bacterial cell membranes, leading to cell lysis .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

4-amino-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H7NO2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H,10H2

InChI Key

SJYMUPXMNLQHLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(OC2=C1)C=O)N

Origin of Product

United States

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